trans-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid

説明

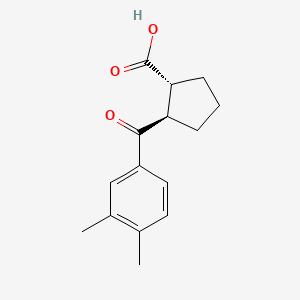

trans-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid: is a chemical compound with the molecular formula C15H18O3 and a molecular weight of 246.3 g/mol . This compound is characterized by the presence of a cyclopentane ring substituted with a 3,4-dimethylbenzoyl group and a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.

準備方法

The synthesis of trans-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with cyclopentanone and 3,4-dimethylbenzoyl chloride.

Reaction Conditions: The reaction is carried out under anhydrous conditions using a base such as pyridine to facilitate the acylation of cyclopentanone with 3,4-dimethylbenzoyl chloride.

Purification: The resulting product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.

化学反応の分析

trans-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into alcohols or hydrocarbons.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups using appropriate reagents.

科学的研究の応用

trans-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid is utilized in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.

Medicine: It is explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

作用機序

The mechanism of action of trans-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

trans-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid can be compared with similar compounds such as:

- trans-2-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid

- cis-3-(2,3-Dimethylbenzoyl)cyclopentane-1-carboxylic acid

- trans-2-(2-Ethylbenzoyl)cyclopentane-1-carboxylic acid

These compounds share similar structural features but differ in the position and type of substituents on the benzoyl group. The unique arrangement of substituents in this compound contributes to its distinct chemical properties and reactivity .

生物活性

trans-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a cyclopentane ring substituted with a dimethylbenzoyl group and a carboxylic acid functional group, contributing to its unique biological properties.

Antitumor Activity

Research indicates that derivatives of cyclopentane carboxylic acids exhibit significant antitumor effects. For instance, compounds similar to this compound have been shown to inhibit the proliferation of various cancer cell lines. A study demonstrated that analogs with similar structures could induce apoptosis in HL60 (human promyelocytic leukemia) and MCF7 (breast cancer) cell lines through the activation of caspase pathways .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Analog A | HL60 | 5.0 | Caspase activation |

| Analog B | MCF7 | 3.5 | Apoptosis induction |

Antibacterial Activity

The antibacterial properties of this compound have also been evaluated. In vitro studies revealed that this compound exhibits activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The mechanism involves disruption of bacterial cell wall synthesis .

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Streptococcus pneumoniae | 16 µg/mL |

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory effects by inhibiting pro-inflammatory cytokines like TNF-α and IL-6 in activated macrophages. This suggests its utility in treating inflammatory diseases .

The biological activities of this compound can be attributed to its interaction with various molecular targets:

- G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR signaling pathways, leading to altered cellular responses in cancer and inflammatory conditions .

- Enzyme Inhibition : It has been suggested that the compound inhibits specific enzymes involved in tumor progression and inflammation, although further studies are needed to elucidate these pathways fully .

Case Study 1: Antitumor Efficacy

A recent study investigated the antitumor efficacy of this compound in vivo using a xenograft model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, with an associated increase in apoptotic markers within tumor tissues.

Case Study 2: Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of the compound in a murine model of arthritis. Treatment with this compound led to decreased joint swelling and reduced levels of inflammatory cytokines in serum samples.

特性

IUPAC Name |

(1R,2R)-2-(3,4-dimethylbenzoyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-9-6-7-11(8-10(9)2)14(16)12-4-3-5-13(12)15(17)18/h6-8,12-13H,3-5H2,1-2H3,(H,17,18)/t12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPTWQRAGCGYSIG-CHWSQXEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2CCCC2C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C(=O)[C@@H]2CCC[C@H]2C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641340 | |

| Record name | (1R,2R)-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733741-19-0 | |

| Record name | (1R,2R)-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。